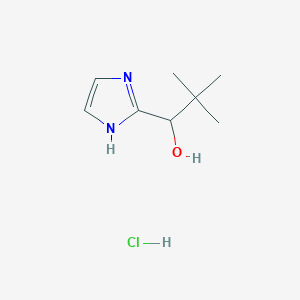
1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride typically involves the reaction of imidazole with a suitable alkylating agent under controlled conditions. One common method includes the alkylation of imidazole with 2,2-dimethylpropan-1-ol in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride salt form.
化学反応の分析
Types of Reactions
1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-one.
Reduction: Formation of 1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine.
Substitution: Formation of various substituted imidazole derivatives depending on the substituent introduced.
科学的研究の応用
1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and metabolic pathways. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
類似化合物との比較
Similar Compounds
- 1-(1H-imidazol-2-yl)-2-methylpropan-1-ol
- 1-(1H-imidazol-2-yl)-2,2-dimethylbutan-1-ol
- 1-(1H-imidazol-2-yl)-2,2-dimethylpentan-1-ol
Uniqueness
1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride stands out due to its specific structural features, such as the presence of the dimethylpropan-1-ol moiety, which imparts unique chemical reactivity and biological activity
生物活性
1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride is a compound with the molecular formula C₈H₁₅ClN₂O and a molecular weight of 152.19 g/mol. This compound features an imidazole ring, known for its diverse biological activities, including antimicrobial and potential anti-inflammatory effects. The presence of the hydroxyl group enhances its solubility and reactivity, making it suitable for various biological applications.
Molecular Characteristics
- Molecular Formula : C₈H₁₅ClN₂O
- Molecular Weight : 152.19 g/mol
- CAS Number : 2639446-33-4
- Hydrochloride Form : Enhances water solubility.
Structural Features
The compound consists of:
- An imidazole ring , which contributes to its pharmacological properties.
- A hydroxyl group (-OH) , allowing participation in typical alcohol reactions.
Pharmacological Properties
Research indicates that this compound exhibits significant biological activities. Compounds containing imidazole rings are often noted for their pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit activity against various pathogens.
- Potential Anti-inflammatory Effects : The compound's interactions with specific receptors could mediate anti-inflammatory responses.
Interaction Studies
Interaction studies focus on the binding affinity of this compound to various biological targets. These interactions are crucial for understanding the compound's pharmacodynamics and potential therapeutic applications.
Comparative Analysis with Similar Compounds
The following table summarizes notable compounds that share structural similarities with this compound and their unique features:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 1-(1H-imidazol-4-yl)-2,2-dimethylpropan-1-one | Contains an imidazole ring | Ketone functional group instead of hydroxyl |
| 4-(1-piperidyl)-1-butanol | Piperidine ring instead | Known for central nervous system activity |
| 5-(methylamino)pentan-1-ol hydrochloride | Aliphatic amine | Exhibits different biological activities |
| 6-(Allyloxy)-2,3-dichlorobenzyl alcohol | Aromatic structure | Potential use in organic synthesis |
Study on Antimicrobial Properties
A study identified that compounds similar to this compound demonstrated inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be as low as 0.25 µg/mL for certain derivatives, indicating strong antimicrobial potential .
特性
分子式 |
C8H15ClN2O |
|---|---|
分子量 |
190.67 g/mol |
IUPAC名 |
1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c1-8(2,3)6(11)7-9-4-5-10-7;/h4-6,11H,1-3H3,(H,9,10);1H |
InChIキー |
RDBOXHZNKXLDTM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C1=NC=CN1)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















